molecular formula C12H21ClO B1582727 2-Chlorocyclododecanone CAS No. 35951-28-1

2-Chlorocyclododecanone

Cat. No.: B1582727
CAS No.: 35951-28-1
M. Wt: 216.75 g/mol
InChI Key: VDNDILHUSVTMNI-UHFFFAOYSA-N
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Description

2-Chlorocyclododecanone is an organic compound with the molecular formula C12H21ClO . It is also known as 2-CCDK.


Synthesis Analysis

The synthesis of this compound involves α-chlorination of ketones. The process involves two stages. In the first stage, cyclododecane-1-one reacts with n-butyllithium and N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere. In the second stage, the product from the first stage reacts with Methyl chlorosulfonate in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.75 g/mol. It has a melting point of 59-60°C and a boiling point of 117-118°C. Its density is predicted to be 0.99±0.1 g/cm3. It has a vapor pressure of 0.05Pa at 20°C. It is soluble in methanol and is typically found in powder form. It is white to almost white in color .

Scientific Research Applications

Photonic Applications

2-Chlorocyclododecanone, as a cyclic ketone, has been studied for its potential in photonic applications. In one study, it was synthesized through direct aldol condensation and its linear optical properties were explored. The crystal demonstrated saturation absorption and self-defocusing effect in Z-scan technique, showing potential in nonlinear optics with calculated values for nonlinear refractive index, absorption, and susceptibility. The optical response time of the crystal was around 10^-3 s, indicating its responsiveness in optical applications (Bharath, Anbuselvi, & Kalainathan, 2020).

Crystal Structure Studies

The crystal structure of 2,12-Dichlorocyclododecanone was determined using X-ray analysis. The study revealed the conformation of the 12-membered ring and discussed the effects of the carbonyl group and Cl atoms on the ring's conformation. This research provides insight into the molecular structure of chlorinated cyclododecanones, which is valuable for understanding their chemical behavior and potential applications (Aslantaş, Özsar, Balcioǧlu, & Kendi, 2006).

Synthesis of Fused Heterocycles

Cyclododecanone, a related compound, has been used as a key intermediate in synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles. This demonstrates its utility in organic synthesis, particularly in creating complex cyclic structures (Zoorob, Elsherbini, & Hamama, 2012).

Synthesis of Bicyclododecyl Derivatives

The synthesis and characterization of novel bicyclododecyl derivatives involving 2-(2′-Oxo-3′-oximidocyclododecyl) cyclododecanone were explored. This study focused on the conformation analysis of cyclododecyl moieties, providing insights into the molecular structure and potential applications of these compounds in various fields (Wang, Tu, Ma, Zhang, & Wang, 2006).

Safety and Hazards

2-Chlorocyclododecanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust, fume, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. After handling, hands and face should be washed thoroughly. Protective gloves, protective clothing, and eye protection should be worn .

Biochemical Analysis

Biochemical Properties

2-Chlorocyclododecanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes results in the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .

Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular responses. For instance, the binding of this compound to certain kinases can influence their phosphorylation status, thereby affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Moreover, this compound has been found to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways. For example, this compound can inhibit the activity of certain dehydrogenases, leading to alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. The binding of this compound to these biomolecules can result in enzyme inhibition or activation, depending on the nature of the interaction .

For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites. This inhibition can lead to a decrease in the metabolism of other substrates, thereby affecting various biochemical pathways. Additionally, this compound can activate certain receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. The degradation products of this compound can have different biochemical properties and may exert distinct effects on cellular function .

Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes. For example, continuous exposure to this compound can result in sustained changes in gene expression and metabolic activity, which can have long-term implications for cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage .

Studies in animal models have shown that there is a threshold dose above which the adverse effects of this compound become pronounced. These effects include alterations in liver and kidney function, as well as changes in blood biochemistry. It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes. These reactions result in the formation of more polar metabolites, which can be further processed in phase II reactions .

In phase II reactions, this compound metabolites undergo conjugation with various endogenous molecules, such as glucuronic acid, sulfate, and glutathione. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways highlights its role in the detoxification and elimination of xenobiotic compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation .

The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. This compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus. The localization of this compound to these compartments is mediated by targeting signals and post-translational modifications .

For example, this compound can be targeted to the endoplasmic reticulum by specific signal sequences, where it can interact with enzymes involved in lipid metabolism. Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and energy production. The subcellular localization of this compound is critical for understanding its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

2-chlorocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNDILHUSVTMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340678
Record name 2-Chlorocyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35951-28-1
Record name 2-Chlorocyclododecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35951-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorocyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorocyclododecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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